N-(5-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide
Description
N-(5-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a thioether-linked glyoxylamide group and a 3-fluorobenzamide moiety. The 1,3,4-thiadiazole ring is a sulfur- and nitrogen-containing heterocycle known for its metabolic stability and bioactivity in medicinal chemistry.
Properties
IUPAC Name |
N-[5-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O4S2/c1-27-14-7-6-13(9-15(14)28-2)21-16(25)10-29-19-24-23-18(30-19)22-17(26)11-4-3-5-12(20)8-11/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKHJCLSCYDWQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s possible that the compound interacts with its targets through a variety of mechanisms, potentially involving the formation of covalent bonds, hydrogen bonds, or other types of interactions. The presence of the 3,4-dimethoxyphenyl group suggests a potential interaction with aromatic residues in protein targets.
Biological Activity
N-(5-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide is a compound that incorporates a 1,3,4-thiadiazole moiety, known for its diverse biological activities. This article reviews its biological activity based on available literature, emphasizing its potential applications in pharmacology.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Thiadiazole ring : A five-membered heterocyclic compound contributing to various biological activities.
- Dimethoxyphenyl and fluorobenzamide groups : These substitutions enhance the compound's pharmacological profile.
Antimicrobial Activity
- General Findings : Compounds containing the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties against various bacterial strains. Studies have shown that derivatives of this scaffold can effectively combat Gram-positive and Gram-negative bacteria.
-
Case Studies :
- A study reported that certain thiadiazole derivatives demonstrated minimum inhibitory concentrations (MICs) lower than standard antibiotics against Staphylococcus aureus and Escherichia coli .
- Another investigation highlighted the effectiveness of similar compounds against multidrug-resistant strains, indicating their potential as new antimicrobial agents .
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| Thiadiazole Derivative A | S. aureus | 32.6 | |
| Thiadiazole Derivative B | E. coli | 47.5 |
Anticancer Activity
- Mechanisms of Action : The thiadiazole derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Research Findings :
Anticonvulsant Activity
- Efficacy in Epilepsy Models : Research has indicated that thiadiazole derivatives can exhibit anticonvulsant properties in animal models of epilepsy.
- Studies :
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound is crucial for its therapeutic application:
- Absorption : Enhanced by the lipophilic nature of the dimethoxyphenyl group.
- Metabolism : Primarily occurs in the liver with potential cytochrome P450 interactions.
- Toxicity Studies : Preliminary studies suggest low toxicity profiles; however, extensive testing is required to confirm safety in clinical settings.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that derivatives of thiadiazole compounds exhibit promising antimicrobial activity. For instance, compounds containing the 1,3,4-thiadiazole moiety have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Aspergillus niger . The structure of N-(5-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide suggests it may also possess similar antimicrobial properties due to its structural similarities with other effective thiadiazole derivatives.
Inhibition of Cellular Pathways
The compound is hypothesized to inhibit key signaling pathways involved in cell growth and metabolism, particularly the phosphoinositide 3 kinase (PI3K) and mechanistic target of rapamycin (mTOR) pathways. These pathways are critical for various cellular functions and are often implicated in cancer progression. By targeting these pathways, the compound could serve as a potential therapeutic agent in oncology.
Cancer Treatment
Given its ability to inhibit crucial signaling pathways involved in tumor growth, this compound may be explored as a candidate for cancer treatment. Previous studies on similar compounds have shown that modifications in the thiadiazole structure can lead to enhanced anticancer activity .
Antifungal Applications
The antifungal properties observed in related thiadiazole compounds suggest that this compound could be further evaluated for its efficacy against fungal infections. The presence of the 3-fluorobenzamide moiety may enhance its interaction with fungal targets compared to other known antifungal agents .
Case Studies and Research Findings
A review of literature reveals several studies focusing on the biological activities of compounds containing thiadiazole rings:
- Antibacterial Activity : A series of thiadiazole derivatives were tested for their antibacterial properties against Gram-positive and Gram-negative bacteria. Compounds exhibited minimum inhibitory concentrations (MICs) ranging from 25 μg/mL to over 100 μg/mL against various strains .
- Structure-Activity Relationship Studies : Research has emphasized the importance of specific substitutions on the thiadiazole ring to enhance biological activity. For instance, compounds with electron-withdrawing groups showed improved efficacy against microbial strains compared to their unsubstituted counterparts .
Comparison with Similar Compounds
Table 1: Structural Comparison of 1,3,4-Thiadiazole Derivatives
- Target Compound vs. Compound I : The target’s 3,4-dimethoxyphenyl group increases electron-donating capacity compared to Compound I’s 2-chlorophenylamine, which is electron-withdrawing. This difference may alter solubility and target binding. The thioether linkage in the target compound could enhance metabolic stability relative to Compound I’s alkyl chain .
- Target Compound vs. The oxadiazole’s higher electronegativity may influence pharmacokinetics .
- Target Compound vs. N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide : The thiazole core in the latter compound is less rigid than thiadiazole, possibly reducing enzyme-binding specificity. However, the dual fluorine atoms in its benzamide moiety may enhance binding to hydrophobic pockets compared to the target’s single fluorine .
Q & A
Basic: What are the key synthetic steps for preparing this thiadiazole-fluorobenzamide derivative?
Answer:
The synthesis involves multi-step organic reactions:
Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives with carbon disulfide under basic conditions (e.g., KOH) .
Functionalization : Introduction of the 3-fluorobenzamide moiety via coupling reactions (e.g., EDCI/HOBt-mediated amidation) with 3-fluorobenzoic acid derivatives .
Thioether linkage : Reaction of the thiadiazole intermediate with 2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl thiol under oxidative or nucleophilic conditions to form the thioether bridge .
Key optimization parameters : Temperature (60–80°C for coupling steps), solvent choice (DMF or DCM for solubility), and stoichiometric control to minimize byproducts .
Basic: How is the compound structurally characterized to confirm purity and identity?
Answer:
Characterization employs:
- NMR spectroscopy : H and C NMR to confirm proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, thiadiazole protons at δ 8.3–8.5 ppm) and carbon backbone .
- Mass spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H] matching theoretical mass within 3 ppm error) .
- Elemental analysis : Validation of C, H, N, S, and F content to confirm stoichiometry .
- X-ray crystallography (if applicable): Resolve 3D geometry and intermolecular interactions (e.g., hydrogen bonding between amide groups) .
Basic: What biological activities have been reported for this compound?
Answer:
Preliminary studies suggest:
- Antimicrobial activity : pH-dependent inhibition against Gram-positive bacteria (e.g., S. aureus MIC = 8 µg/mL at pH 7.4) via disruption of membrane integrity .
- Anticancer potential : Moderate cytotoxicity (IC = 15–25 µM) in HeLa and MCF-7 cell lines, potentially through thiadiazole-mediated apoptosis .
- Enzyme modulation : Interaction with kinases or phosphatases due to the fluorobenzamide moiety’s electron-withdrawing effects .
Advanced: How can synthesis yield be optimized for large-scale research applications?
Answer:
Optimization strategies include:
- Solvent selection : Replace DMF with greener solvents (e.g., acetonitrile) to improve reaction efficiency and reduce purification complexity .
- Catalyst use : Employ Pd-catalyzed cross-coupling for thioether formation to enhance regioselectivity .
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 12h to 2h) for thiadiazole cyclization steps .
- In-line analytics : Use HPLC-MS to monitor intermediate formation and adjust stoichiometry dynamically .
Advanced: What mechanisms explain contradictory bioactivity data across studies?
Answer:
Discrepancies arise due to:
- Assay variability : Differences in cell culture media (e.g., serum concentration affecting compound solubility) or bacterial strain susceptibility .
- Structural analogs : Minor modifications (e.g., replacing 3-fluorobenzamide with 4-fluorophenyl groups) alter target binding affinity .
- Redox conditions : Thiadiazole-thiol redox activity may produce false positives in antioxidant assays unless controlled with ROS scavengers .
Advanced: How can computational methods guide derivative design for enhanced activity?
Answer:
- Molecular docking : Screen against targets (e.g., EGFR kinase) to prioritize derivatives with improved binding scores (ΔG < -9 kcal/mol) .
- QSAR modeling : Correlate substituent electronegativity (e.g., fluorine position) with cytotoxicity using Hammett constants .
- ADMET prediction : Optimize logP (aim for 2–3) to balance membrane permeability and aqueous solubility .
Advanced: What analytical techniques resolve stability issues in aqueous solutions?
Answer:
- HPLC stability studies : Monitor degradation products (e.g., hydrolysis of the thioether bond at pH > 8) under accelerated conditions (40°C, 75% RH) .
- LC-MS/MS : Identify oxidative metabolites (e.g., sulfoxide formation) using HO stress testing .
- Solid-state NMR : Assess crystallinity changes impacting shelf-life; amorphous forms may require lyophilization .
Advanced: How to address low bioavailability in preclinical models?
Answer:
- Prodrug design : Mask the thiol group with acetyl or PEGylated moieties to enhance intestinal absorption .
- Nanoparticle encapsulation : Use PLGA nanoparticles (size < 200 nm) to improve plasma half-life from 2h to 8h in murine models .
- Co-crystallization : Enhance solubility via co-crystals with succinic acid or caffeine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
